2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid
Description
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a thiophene-containing amide side chain
Properties
IUPAC Name |
2-chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-12-5-3-9(8-11(12)14(18)19)16-13(17)6-4-10-2-1-7-20-10/h1-3,5,7-8H,4,6H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCMBUCIWWRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid typically involves multiple steps. One common approach starts with the chlorination of benzoic acid to introduce the chloro substituent. This is followed by the formation of an amide bond with 3-thiophen-2-ylpropanoic acid. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups depending on the nucleophile .
Scientific Research Applications
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amide bond can form hydrogen bonds with amino acid side chains .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Similar in structure but with a nitro group instead of the thiophene-containing amide.
5-Bromo-2-chlorobenzoic acid: Features a bromo substituent instead of the thiophene-containing amide.
Uniqueness
2-Chloro-5-(3-thiophen-2-ylpropanoylamino)benzoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it particularly valuable in the development of new materials and pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
